

# ABBV-712: A Technical Whitepaper on the Selective TYK2 Pseudokinase Domain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ABBV-712 is a selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It uniquely targets the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the enzyme. This mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), a desirable feature to minimize off-target effects associated with broader JAK inhibition. This document provides a comprehensive technical overview of ABBV-712, summarizing its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. While ABBV-712 entered early clinical development for psoriasis, its current status in AbbVie's pipeline is not prominent, suggesting a potential discontinuation of its development program.[1][2]

# Introduction to TYK2 and Its Role in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons (IFNs).[3] These cytokines are central to the pathogenesis of numerous immune-mediated diseases. TYK2, in partnership with other JAKs, phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate the transcription of



inflammatory genes. The selective inhibition of TYK2 is therefore a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.

## **Mechanism of Action of ABBV-712**

Unlike conventional ATP-competitive kinase inhibitors that target the active site (JH1 domain), **ABBV-712** binds to the regulatory pseudokinase (JH2) domain of TYK2.[1] This allosteric binding stabilizes an inactive conformation of the enzyme, preventing its activation and subsequent downstream signaling. This distinct mechanism of action is the basis for **ABBV-712**'s high selectivity for TYK2 over other highly homologous JAK family members.





Click to download full resolution via product page

Figure 1: TYK2 Signaling Pathway and Mechanism of ABBV-712 Inhibition.

# Preclinical Data In Vitro Activity and Selectivity



**ABBV-712** demonstrates potent inhibition of TYK2 in biochemical and cellular assays, with significant selectivity over other JAK family kinases.

| Assay Type      | Target | EC50 (μM) | Reference |
|-----------------|--------|-----------|-----------|
| In Vitro (TYK2) | TYK2   | 0.195     | [2]       |
| Cell-based      | JAK1   | >25       | [2]       |
| Cell-based      | JAK2   | >25       | [2]       |
| Cell-based      | JAK3   | >25       | [2]       |
|                 |        |           |           |

Table 1: In Vitro and Cellular Activity of

ABBV-712.

## **In Vivo Efficacy**

The in vivo efficacy of ABBV-712 has been evaluated in murine models of inflammation.

| Model                                     | Dose (mg/kg)                    | Effect                                     | Reference |  |
|-------------------------------------------|---------------------------------|--------------------------------------------|-----------|--|
| IL-12/IL-18-induced IFN-γ production      | 30 77% reduction in serum IFN-y |                                            | [2]       |  |
| 100                                       | 84% reduction in serum IFN-y    | [2]                                        |           |  |
| 300                                       | 95% reduction in serum IFN-y    | [2]                                        | _         |  |
| 600                                       | 99% reduction in serum IFN-γ    | [2]                                        | _         |  |
| Mouse model of ear dermatitis             | 100                             | 61% reduction in ear<br>thickness (day 11) | [2]       |  |
| Table 2: In Vivo<br>Efficacy of ABBV-712. |                                 |                                            |           |  |



### **Pharmacokinetics**

Pharmacokinetic properties of ABBV-712 have been assessed in multiple species.

| Species                                             | Dose<br>(mg/kg) | Route | t½ (h) | Bioavail<br>ability<br>(%) | Unboun<br>d<br>Clearanc<br>e<br>(L/h/kg) | Vss<br>(L/kg) | Referen<br>ce |
|-----------------------------------------------------|-----------------|-------|--------|----------------------------|------------------------------------------|---------------|---------------|
| Rat                                                 | 1               | p.o.  | 0.6    | 19                         | 4.1                                      | 1.9           | [2]           |
| Rat                                                 | 1               | i.v.  | 0.6    | -                          | 4.1                                      | 1.9           | [2]           |
| Dog                                                 | -               | -     | 4.5    | 88                         | 0.46                                     | -             | [2]           |
| Monkey                                              | -               | -     | 1.2    | 17                         | 2.3                                      | -             | [2]           |
| Human<br>(predicte<br>d)                            | 350             | -     | 2.9    | 59                         | -                                        | -             | [2]           |
| Table 3: Pharmac okinetic Paramet ers of ABBV- 712. |                 |       |        |                            |                                          |               |               |

## **Safety Pharmacology**

Preclinical safety studies in rats identified off-target cardiovascular effects, including decreased mean arterial pressure and increased heart rate, which were associated with myocardial necrosis.[1] These effects were determined to be unrelated to direct cardiomyocyte cytotoxicity and were considered an off-target effect.[1]

# **Experimental Protocols**



The following are representative protocols for assays relevant to the characterization of a TYK2 inhibitor like **ABBV-712**. These are based on generally accepted methodologies and may not reflect the exact protocols used by AbbVie.

## **In Vitro TYK2 Enzyme Inhibition Assay**

This protocol describes a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against the TYK2 enzyme.





Click to download full resolution via product page

Figure 2: Workflow for an In Vitro TYK2 Enzyme Inhibition Assay.



#### Methodology:

- Reagent Preparation: Prepare assay buffer, a stock solution of ATP, recombinant human TYK2 enzyme, and a suitable peptide substrate.
- Compound Plating: Serially dilute the test compound in DMSO and dispense into a 384-well assay plate.
- Enzyme Addition: Add a solution of TYK2 enzyme to each well containing the test compound and incubate.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
- Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
- Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (an indicator of enzyme activity).
- Data Analysis: Measure the signal and calculate the percent inhibition at each compound concentration to determine the IC50 value.

## **Cellular Phospho-STAT Assay**

This protocol outlines a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation.

#### Methodology:

- Cell Culture: Culture a human cell line expressing the relevant cytokine receptors (e.g., peripheral blood mononuclear cells).
- Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
- Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-23, IL-12, or IFN- $\alpha$ ) to induce STAT phosphorylation.



- Cell Lysis and Staining: Lyse the cells and stain with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT3 for IL-23 stimulation).
- Flow Cytometry: Analyze the cells by flow cytometry to quantify the level of pSTAT in the presence of the test compound.
- Data Analysis: Determine the EC50 value by plotting the inhibition of STAT phosphorylation against the compound concentration.

## In Vivo IL-12/IL-18-Induced IFN-y Production Model

This in vivo model assesses the ability of a test compound to inhibit systemic inflammation.





Click to download full resolution via product page

Figure 3: Experimental Workflow for the IL-12/IL-18-Induced IFN-y Mouse Model.

Methodology:



- Animal Acclimatization: Acclimatize mice (e.g., C57BL/6) to the facility for a specified period.
- Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., oral gavage).
- Inflammation Induction: After a defined pre-treatment period, administer a combination of recombinant murine IL-12 and IL-18 to induce a systemic inflammatory response.[4][5]
- Sample Collection: At a peak response time, collect blood samples.
- Cytokine Analysis: Measure the concentration of IFN-γ in the serum using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Compare the IFN-y levels in the compound-treated groups to the vehicletreated group to determine the percent inhibition.

## **Clinical Development and Outlook**

**ABBV-712** was advanced into Phase 1 clinical trials for the treatment of psoriasis.[1] However, recent updates to AbbVie's public pipeline do not feature **ABBV-712**, which may indicate that its clinical development has been deprioritized or discontinued. This could be due to a variety of factors, including the observed preclinical cardiovascular toxicity, the competitive landscape of TYK2 inhibitors, or a strategic portfolio decision.

## Conclusion

**ABBV-712** is a potent and selective TYK2 inhibitor with a novel allosteric mechanism of action that targets the pseudokinase domain. Preclinical data demonstrated its potential for treating immune-mediated inflammatory diseases. However, the lack of recent updates on its clinical development suggests that its future as a therapeutic agent is uncertain. The information presented in this whitepaper provides a detailed technical foundation for understanding the preclinical profile of **ABBV-712** and the methodologies used in its evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. ABBV-712 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Abbvie reports preclinical profile of kinase inhibitor ABBV-712 | BioWorld [bioworld.com]
- 3. Targeting the Tyrosine Kinase 2 (TYK2) Pseudokinase Domain: Discovery of the Selective TYK2 Inhibitor ABBV-712 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of IFN-gamma-producing cells in IL-12/IL-18-treated mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- To cite this document: BenchChem. [ABBV-712: A Technical Whitepaper on the Selective TYK2 Pseudokinase Domain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378813#abbv-712-tyk2-pseudokinase-domain-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com